L-mannaric acid

CAS No.:

Cat. No.: VC1886634

Molecular Formula: C6H10O8

Molecular Weight: 210.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O8 |

|---|---|

| Molecular Weight | 210.14 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

| Standard InChI | InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m1/s1 |

| Standard InChI Key | DSLZVSRJTYRBFB-ZNIBRBMXSA-N |

| Isomeric SMILES | [C@@H]([C@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

| SMILES | C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

| Canonical SMILES | C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Introduction

Chemical Structure and Characteristics

Molecular Structure

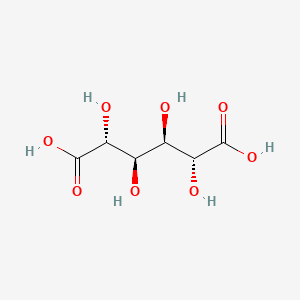

L-mannaric acid is the L-enantiomer of mannaric acid and an enantiomer of D-mannaric acid. Its molecular formula is C6H10O8, representing a hexaric acid with multiple hydroxyl groups. The compound contains four chiral centers and a C-2 axis of symmetry but no plane of symmetry, making it a chiral molecule . In its deprotonated form, L-mannarate(2-) is the dianion obtained by the deprotonation of the carboxy groups of L-mannaric acid .

Physical Properties

L-mannaric acid possesses distinct physical properties that influence its behavior in chemical reactions and biological systems. The following table summarizes key physical characteristics:

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 208.12 | g/mol |

| Exact Mass | 208.02191721 | Da |

| XLogP3-AA | -1.8 | - |

The negative XLogP3-AA value indicates that L-mannaric acid is hydrophilic, which affects its solubility in aqueous solutions and its interactions with biological systems .

Chemical Properties

The chemical properties of L-mannaric acid are primarily determined by its functional groups and stereochemistry. Being a dicarboxylic acid with multiple hydroxyl groups, it can engage in various chemical reactions characteristic of both carboxylic acids and alcohols.

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 3 |

These properties significantly influence the compound's ability to form hydrogen bonds and interact with other molecules, particularly proteins in biological systems . The high number of hydrogen bond donors and acceptors contributes to its solubility in water and potential for specific molecular recognition.

Synthesis Methods

Classical Oxidation Methods

The synthesis of L-mannaric acid typically involves the oxidation of corresponding L-aldoses. By analogy to D-mannaric acid synthesis, which has been historically prepared by the nitric acid oxidation of D-mannose, L-mannaric acid can be synthesized through similar oxidation processes starting with L-mannose .

The first published report of D-mannaric acid synthesis dates back to Haworth et al. in 1944, where the compound was isolated as crystalline D-mannaro-1,4:6,3-dilactone following nitric acid oxidation . Similar principles can be applied to synthesize L-mannaric acid from L-mannose, although the specific procedures might need to be adjusted for the L-enantiomer.

Modern Synthesis Approaches

Modern approaches to synthesizing L-mannaric acid have evolved to enhance yield and purity. Recent methods employ advanced equipment such as the Mettler Toledo RC-1 Labmax reactor for controlled oxidation processes. The reaction can be monitored using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC) to ensure complete oxidation . These advanced methods provide more control over the reaction conditions and potentially higher yields.

Research Applications

HIV-1 Protease Inhibitors

One of the most significant applications of L-mannaric acid is in the development of HIV-1 protease inhibitors. L-mannaric acid has been utilized as a peptidomimetic scaffold in the design and synthesis of C2-symmetric HIV-1 protease inhibitors . This application leverages the unique stereochemical properties of L-mannaric acid to create compounds that effectively inhibit HIV-1 protease, an essential enzyme in the HIV life cycle.

Studies have investigated the influence of hydroxyl groups in inhibitors derived from L-mannaric acid, revealing specific configurations required for optimal inhibition of HIV-1 protease. This research has contributed valuable insights into the structure-activity relationships of these inhibitors and their potential as antiretroviral agents.

Polyamide Synthesis

L-mannaric acid serves as a valuable precursor for the synthesis of polyhydroxypolyamides (PHPAs). Similar to its D-enantiomer, L-mannaric acid can be used as an aldaric acid monomer in the synthesis of polyamides . The presence of multiple hydroxyl groups and carboxylic acid functionalities allows for the formation of amide bonds with diamines, resulting in stereoregular polyamides.

These polyamides are synthesized using a stoichiometrically balanced 1:1 ratio of aldaric acid to diamine. The process typically involves the formation of alkylenediammonium salts of mannaric acid with varying alkyl chain lengths, which then undergo polymerization . The resulting polyamides can be characterized by techniques such as 1H NMR end group analysis to determine their number average molecular weights.

Biological Activities

Beyond its applications in HIV-1 protease inhibition, L-mannaric acid and its derivatives demonstrate potential in other biological applications. Research has linked this compound to the structural diversity of sialic acid, which is exploited by various biological systems for specific recognition and binding to cellular receptors. This connection has implications for understanding virus-host interactions, particularly how viruses interact with sialylated host cell receptors.

Comparison with D-Mannaric Acid

Applications

Both L-mannaric acid and D-mannaric acid find applications in organic synthesis and materials science, but their specific uses may differ based on their stereochemistry. D-mannaric acid has been more extensively studied in the context of polyamide synthesis and as a building block for biodegradable polymers . L-mannaric acid, on the other hand, has gained attention for its applications in pharmaceutical research, particularly in the development of HIV-1 protease inhibitors .

Derivatives and Related Compounds

L-Mannarate Salts

L-mannarate(2-) is the dianion obtained by the deprotonation of the carboxy groups of L-mannaric acid. It serves as a conjugate base of L-mannarate(1-) and represents an important derivative in understanding the acid-base properties of L-mannaric acid . These salt forms can have different solubility properties and may find specific applications in chemical synthesis and pharmaceutical formulations.

Lactone Forms

By analogy to D-mannaric acid, which has been isolated as crystalline D-mannaro-1,4:6,3-dilactone, L-mannaric acid may also form intramolecular lactones under appropriate conditions . These lactone derivatives represent important structural variations that can influence the compound's reactivity and applications.

Current Research and Future Perspectives

Emerging Applications

Ongoing research continues to explore new applications for L-mannaric acid and its derivatives. The compound's unique stereochemical properties and functional group arrangement present opportunities for its use in asymmetric synthesis, catalysis, and materials science.

Challenges and Opportunities

Despite its potential applications, research on L-mannaric acid faces challenges related to synthesis efficiency, purification, and scale-up. The development of more efficient and environmentally friendly synthesis methods represents an important area for future research. Additionally, further exploration of the biological activities of L-mannaric acid derivatives could uncover new therapeutic applications beyond HIV-1 protease inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume